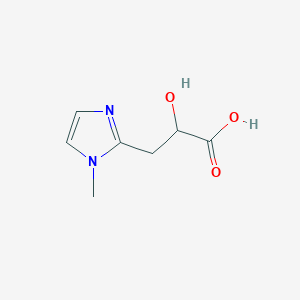

2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid

Description

Properties

Molecular Formula |

C7H10N2O3 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

2-hydroxy-3-(1-methylimidazol-2-yl)propanoic acid |

InChI |

InChI=1S/C7H10N2O3/c1-9-3-2-8-6(9)4-5(10)7(11)12/h2-3,5,10H,4H2,1H3,(H,11,12) |

InChI Key |

UYJYOMLUHKJHPX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the reaction of 1-methylimidazole with a suitable precursor that introduces the hydroxy and propanoic acid groups. One common method involves the alkylation of 1-methylimidazole followed by hydrolysis and oxidation steps to introduce the hydroxy and carboxylic acid functionalities .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can react with the imidazole ring under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing their activity. The hydroxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Functional Group Variations

3-(1-Methyl-1H-imidazol-2-yl)propanoic Acid Hydrochloride

- Structure : Lacks the hydroxyl group at C2, replaced by a hydrogen atom.

- Key Differences :

3-Amino-3-(1-Methyl-1H-imidazol-2-yl)propanoic Acid

- Structure: Substitutes the hydroxyl group with an amino group (-NH2).

- Key Differences: Basicity: The amino group increases basicity (pKa ~9–10 for -NH2), altering ionization under physiological conditions. Reactivity: Potential for forming Schiff bases or participating in nucleophilic reactions, unlike the hydroxyl-containing analog .

2-Hydroxy-3-(1H-Imidazol-4-yl)propanoic Acid

- Structure : Imidazole substituent at the C4 position instead of C2.

- Biological Activity: Positional isomerism may influence interactions with enzymes or receptors .

Substituent Linkage Variations

3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid

- Structure : Contains a thioether (-S-) linkage instead of a hydroxyl group.

- Key Differences :

2-(4-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)phenyl)propanoic Acid

- Structure : Aryl-thioether linkage with a phenyl spacer.

- Key Differences :

Heterocyclic Ring Variations

2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)propanoic Acid

- Structure : Benzimidazole replaces methylimidazole.

- Solubility: Benzimidazole derivatives often exhibit lower water solubility unless functionalized with polar groups .

2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid

- Structure : Nitro and trifluoromethyl groups on the benzimidazole ring.

- Key Differences :

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Solubility (Water) | LogP |

|---|---|---|---|---|

| Target Compound | ~185.2* | Not Reported | Moderate | -0.5 |

| 3-(1-Methyl-1H-imidazol-2-yl)propanoic acid | 169.6 | Not Reported | Low | 0.2 |

| 2-Hydroxy-3-(1H-imidazol-4-yl)propanoic acid | 170.1 | Not Reported | High | -1.1 |

| 3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid | 185.2 | Not Reported | Moderate | -0.8 |

*Estimated based on structural analogs.

Biological Activity

2-Hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid, also known by its CAS number 1518344-69-8, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 170.17 g/mol. It has a density of 1.44 g/cm³ and a boiling point of 470.9ºC at 760 mmHg .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant effectiveness, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, it has been reported that certain derivatives exhibit MIC values ranging from 0.0039 to 0.025 mg/mL against these pathogens .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0048 - 0.0195 |

| Bacillus subtilis | Not specified |

Antifungal Activity

The compound also demonstrates antifungal activity, particularly against Candida albicans and other fungal strains. Studies have shown that it can inhibit fungal growth with MIC values comparable to those observed in antibacterial assays .

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 - 0.039 |

| Fusarium oxysporum | Not specified |

The mechanism by which this compound exerts its antibacterial and antifungal effects is believed to involve disruption of cellular processes in the target organisms. It may interfere with cell wall synthesis or function as a metabolic inhibitor, although specific pathways remain to be fully elucidated.

Case Studies

A study focusing on the synthesis and evaluation of various imidazole derivatives, including this compound, demonstrated promising results in both in vitro and in vivo models. The derivatives showed enhanced antimicrobial activity compared to their non-imidazole counterparts, suggesting that the imidazole ring plays a crucial role in biological activity .

In another investigation involving Drosophila melanogaster as a model organism, the compound exhibited notable effects on growth and development, further supporting its potential as a bioactive agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.